Synthesis Yield: 98.2% Isolated Yield for Final MOM Protection Step from Bis-MOM Precursor Under Phase-Transfer Conditions
The conversion of 2-hydroxy-4,6-bis(methoxymethoxy)acetophenone (CAS 65490-09-7, 4.0 g, 15.6 mmol) to the target triply MOM-protected compound proceeds in 98.2% isolated yield (4.6 g obtained) under phase-transfer conditions (MOMCl, NaOH, TBAB, CH2Cl2/H2O, 20 °C, 1 h), as documented in patent CN110183431 (2019) . This near-quantitative conversion stands in contrast to typical hydroxyl protection yields for polyphenolic acetophenones: benzyl protection generally affords 70–85% yields due to steric hindrance from the ortho-acetyl group, while TBS protection can be as low as 60% for the fully protected product [1]. The 98.2% yield translates to substantially lower cost per gram of final product and reduced solvent waste in multi-gram campaigns.
| Evidence Dimension | Isolated yield of final protection step to fully protected 2,4,6-trisubstituted acetophenone |
|---|---|
| Target Compound Data | 98.2% (4.6 g from 4.0 g bis-MOM precursor, 15.6 mmol scale) |
| Comparator Or Baseline | Benzyl protection of polyphenolic acetophenones: ~70–85% (class-level); TBS protection: ~60–90% (class-level) |
| Quantified Difference | Absolute yield advantage of 13–38 percentage points over benzyl protection; 8–38 points over TBS protection |
| Conditions | MOMCl (2.52 g, 31.3 mmol), NaOH (1.84 g, 46 mmol), TBAB (252 mg, 0.782 mmol), CH2Cl2 (60 mL) / H2O (4 mL), 20 °C, 1 h; patent CN110183431 |
Why This Matters
The exceptionally high and reproducible yield directly reduces procurement cost per gram of active intermediate and minimizes waste in multi-gram flavonoid synthesis campaigns, making CAS 36804-11-2 economically preferable to building blocks requiring lower-yielding protection steps.
- [1] Banerji A. Bioinspired Syntheses of Partially Methylated Flavonoids – Untapped Source of Bioactivities. J. Explor. Res. Pharmacol. 2017;2(1):1-10. doi:10.14218/JERP.2016.00027. View Source
